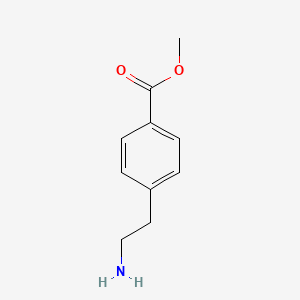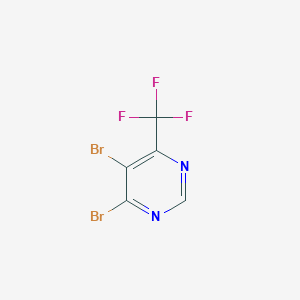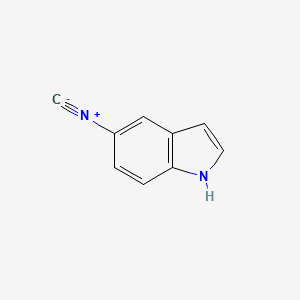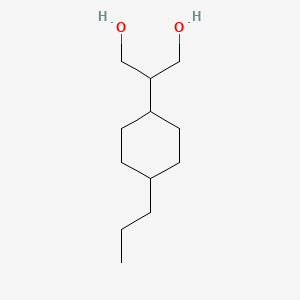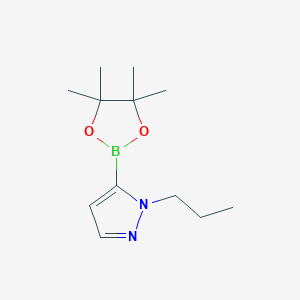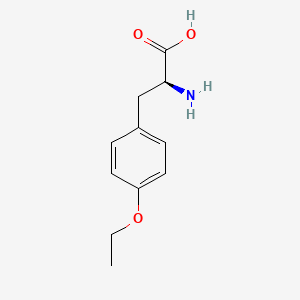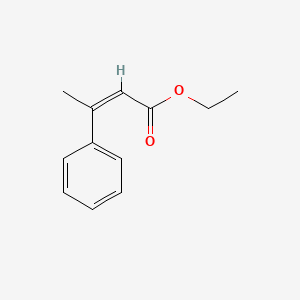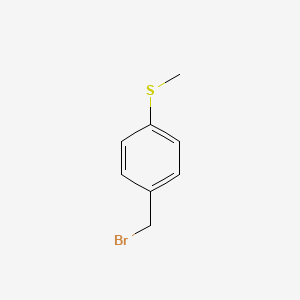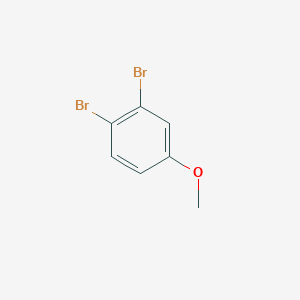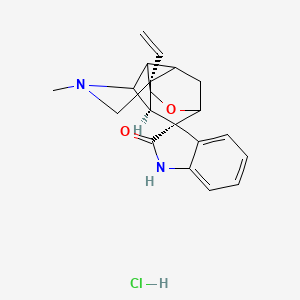
Gelsemine, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gelsemine monohydrochloride is an alkaloid compound found in the root bark of the Gelsemium sempervirens plant, also known as yellow jessamine or Carolina jasmine. It has been used in traditional Chinese medicine for centuries and is known to have a wide range of pharmacological activities, including antispasmodic, analgesic, sedative, and anti-inflammatory effects. Gelsemine monohydrochloride is also a major component of the Gelsemium sempervirens extract, which is used in the treatment of various conditions such as headache, fever, and anxiety. In recent years, the use of Gelsemine monohydrochloride has been studied in laboratory experiments to better understand its potential therapeutic applications.
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
- Gelsemine, extracted from Gelsemium elegans Benth, shows potential as an anesthetic and analgesic agent. A study developed a method for quantifying gelsemine in rat plasma and tissues, contributing to its pharmacokinetic understanding and clinical application development (Zhang et al., 2015).
Neurotransmitter Receptor Modulation
- Gelsemine modulates glycine receptors, inhibitory neurotransmitter-gated ion channels in the CNS, suggesting its role in producing anxiolytic and analgesic effects (Lara et al., 2016).
Effects on Unicellular Organisms
- In Tetrahymena thermophila, gelsemine induces oxidative stress, apoptotic effects, and DNA damage, providing insights into its toxicity mechanism in unicellular eukaryotes (Ye et al., 2018).
Neuroprotection and Cognitive Impairments
- Gelsemine alleviates neuroinflammation and cognitive impairments in mice, indicating its potential for treating neurodegenerative disorders like Alzheimer's disease (Chen et al., 2020).
Anxiolytic Properties
- Demonstrated anxiolytic properties in rat behavior, contributing to the development of Gelsemium-based strategies against anxiety (Meyer et al., 2013).
Synthesis and Chemical Analysis
- Advances in the total synthesis of gelsemine have implications for its therapeutic application, particularly in cognitive impairment and Alzheimer's disease (Yanga & Wang, 2022).
Neuropathic Pain and Sleep Disturbance
- Effective in treating neuropathic pain and sleep disturbance, suggesting its role in pain management and sleep regulation (Wu et al., 2015).
Antitumor Activity
- Demonstrates antitumor activity in rat liver microsomes, highlighting its potential in cancer treatment (Zhao et al., 2010).
Metabolism Study
- Investigation of gelsemine metabolism in rat liver S9 contributes to understanding its pharmacokinetics and potential therapeutic applications (Yang et al., 2018).
Antinociceptive Effects
- Gelsemine produces potent antinociception in chronic pain states by activating spinal α3 glycine receptors, offering insights into pain management (Zhang et al., 2013).
Anxiety and Stress Responses
- Alleviates anxiety-like behaviors in mice under chronic stress, indicating potential for treating anxiety disorders (Yu et al., 2022).
Pain Treatment Mechanism
- Exploration of Gelsemium's role in pain treatment, particularly through the spinal glycine receptor/allopregnanolone pathway, underlines its therapeutic potential (Zhang & Wang, 2015).
Alkaloids in Pain Management
- Investigation into gelsemine and koumine's action on spinal glycine receptors and their role in pain management (Shoaib et al., 2019).
Synthesis Strategies
- Reviews on the synthesis of gelsemine provide insight into its chemical structure and potential applications in medicine (Lin & Danishefsky, 2003).
Gelsemine Separation
- Development of high-speed counter-current chromatography for separating gelsemine from Gelsemium elegans, useful for pharmaceutical applications (Hao, 2013).
Protective Effects Against Cisplatin Toxicity
- Gelsemine's nephroprotective effect against cisplatin-induced toxicity highlights its potential in reducing chemotherapy side effects (Lin et al., 2015).
Mechanism of Action
Target of Action
Gelsemine, monohydrochloride is a natural alkaloid that primarily targets the mammalian glycine receptors . These receptors are inhibitory neurotransmitter-gated ion channels in the central nervous system (CNS) . The activation of these receptors leads to an inhibitory postsynaptic potential in neurons following chloride ion influx .
Mode of Action
This compound interacts with its targets, the glycine receptors, in a subunit-specific manner . It acts as an agonist, causing the receptors to open and allow chloride ions to flow into the neuron . This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential . This results in an overall inhibitory effect on neuronal activity .
Biochemical Pathways
The action of this compound on glycine receptors affects several biochemical pathways. It has been shown to inhibit the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Moreover, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein . These actions suggest that this compound may have a role in modulating inflammatory responses and tau protein-related pathways in the CNS .
Pharmacokinetics
This suggests that it has good bioavailability in the CNS, which is crucial for its neurological effects .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to significantly alleviate cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . In addition, it substantially prevents Aβ oligomer-induced over-activation of microglia and astrocytes . Furthermore, this compound prevents Aβ oligomer-induced reduction of PSD-95, a representative post-synaptic protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant genus from which Gelsemine is extracted is native to the subtropical and tropical Americas, as well as to China and southeast Asia . The specific environmental conditions in these regions, such as climate and soil composition, may affect the production and potency of Gelsemine.
Biochemical Analysis
Biochemical Properties
“Gelsemine, monohydrochloride” is known to interact with various biomolecules, particularly the mammalian glycine receptor . It acts as an agonist of this receptor, leading to an inhibitory postsynaptic potential in neurons following chloride ion influx . This interaction results in systemic muscle relaxation .
Cellular Effects
“this compound” has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate neuroinflammation and cognitive impairments in β-amyloid (Aβ) oligomer-treated mice . It prevents Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that “this compound” might reduce AD-related gliosis .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Furthermore, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein .
Temporal Effects in Laboratory Settings
It has been shown that gelsemine at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . At low concentrations (5–10 μg/kg), it significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer .
Metabolic Pathways
It is known that it interacts with the mammalian glycine receptor, suggesting involvement in neurotransmitter signaling pathways .
Transport and Distribution
It has been shown to penetrate the brain, suggesting that it may cross the blood-brain barrier .
Subcellular Localization
Given its ability to penetrate the brain and its interaction with the glycine receptor, it is likely that it localizes to the neuronal synapses .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gelsemine, monohydrochloride involves the conversion of gelsemine to its monohydrochloride salt form.", "Starting Materials": [ "Gelsemine" ], "Reaction": [ "Gelsemine is dissolved in hydrochloric acid", "The solution is heated to reflux for several hours", "The resulting solution is cooled and filtered", "The solid obtained is washed with water and dried to yield Gelsemine, monohydrochloride" ] } | |
CAS RN |
35306-33-3 |
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(2'R,3S,5'S,8'S,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11-,13?,15-,16+,17?,19+,20-;/m0./s1 |
InChI Key |
AVNIVHTXRYXBIV-MIHKJYBASA-N |
Isomeric SMILES |
CN1C[C@@]2(C3C[C@H]4[C@]5(C2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |
SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |
Color/Form |
PRISMS FROM METHANOL + ETHER |
melting_point |
326 °C |
Other CAS RN |
35306-33-3 |
Pictograms |
Acute Toxic |
solubility |
SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)
